molecular formula C8H9ClO2 B15332331 3-Chloro-2-(1-hydroxyethyl)phenol

3-Chloro-2-(1-hydroxyethyl)phenol

Cat. No.: B15332331
M. Wt: 172.61 g/mol
InChI Key: SQIFRWXJZDVABQ-UHFFFAOYSA-N
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Description

3-Chloro-2-(1-hydroxyethyl)phenol is a halogenated phenolic compound featuring a chlorine atom at the 3-position and a hydroxyethyl group (-CH₂CH₂OH) at the 2-position of the benzene ring. The hydroxyethyl substituent may enhance solubility in polar solvents compared to simpler phenolic derivatives .

Properties

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

3-chloro-2-(1-hydroxyethyl)phenol

InChI

InChI=1S/C8H9ClO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,10-11H,1H3

InChI Key

SQIFRWXJZDVABQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1Cl)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the use of 2-chloro-1-(3-hydroxyphenyl)ethanone as a substrate. This substrate undergoes a catalytic reduction reaction using ketoreductase as a catalyst, along with a hydrogen donor, buffer solution, and coenzyme . This method is advantageous due to its high activity, stereoselectivity, and mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves enzymatic synthesis. This method simplifies the synthesis steps, reduces the amount of reagents used, and provides high optical purity. The reaction conditions are mild and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alkanes or alcohols.

    Substitution: Aminophenols or thiophenols.

Scientific Research Applications

3-Chloro-2-(1-hydroxyethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting cell membrane integrity and inhibiting essential enzymes. The hydroxyl group and chloro substituent play crucial roles in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chloro-Phenols with Hydroxyalkyl Substituents

3-[(1R)-2-Chloro-1-hydroxyethyl]phenol (CAS not provided)
  • Structure : Differs in the configuration of the hydroxyethyl group (R-chirality) and the position of the chlorine atom.
  • Properties : The chiral center may influence biological interactions, such as receptor binding selectivity. Its molecular formula (C₈H₉ClO₂) and molar mass (~172.6 g/mol) are comparable to the target compound, suggesting similar solubility and melting points .
3-Chloro-2-hydroxymethyl-phenol (CAS 1094627-55-0)
  • Structure : Contains a hydroxymethyl (-CH₂OH) group instead of hydroxyethyl.
  • Properties: Molecular formula C₇H₇ClO₂, molar mass 158.58 g/mol. However, the hydroxyethyl group in the target compound may improve water solubility due to extended hydrogen bonding .

Table 1: Key Properties of Hydroxyalkyl-Substituted Chloro-Phenols

Compound Molecular Formula Molar Mass (g/mol) Substituent Notable Properties
3-Chloro-2-(1-hydroxyethyl)phenol C₈H₉ClO₂ ~172.6 -CH₂CH₂OH Higher solubility in polar solvents (inferred)
3-Chloro-2-hydroxymethyl-phenol C₇H₇ClO₂ 158.58 -CH₂OH Higher crystallinity
3-[(1R)-2-Chloro-1-hydroxyethyl]phenol C₈H₉ClO₂ ~172.6 -CH(OH)CH₂Cl (R) Chirality-dependent bioactivity

Chloro-Phenols with Aminoalkyl Substituents

3-Chloro-2-{[(3-hydroxypropyl)amino]methyl}phenol (CAS 1491467-28-7)
  • Structure: Features an amino-methyl group linked to a hydroxypropyl chain.
  • This contrasts with the hydroxyethyl group in the target compound, which lacks basicity but offers stronger hydrogen-bonding capacity .
3-[2-(Methylamino)ethyl]phenol hydrochloride (CAS 33543-61-2)
  • Structure: Contains a methylaminoethyl (-CH₂CH₂NHCH₃) group.
  • Properties: The protonated amino group in the hydrochloride salt increases water solubility. Such derivatives are often explored for adrenergic activity, whereas hydroxyethyl-substituted phenols may exhibit antioxidant or antimicrobial effects .

Table 2: Aminoalkyl vs. Hydroxyalkyl Substituents

Property Hydroxyethyl Substituent Aminoalkyl Substituent
Solubility High in polar solvents (H-bonding) Moderate (depends on pH)
Bioactivity Antioxidant, antimicrobial Receptor-targeted (e.g., adrenergic)
Synthesis Complexity Moderate (e.g., reduction routes) Higher (requires amine coupling)

Chloro-Phenols with Specialized Functional Groups

(E)-3-Chloro-2-(((4-chlorophenyl)imino)methyl)phenol
  • Structure: Schiff base with an imino (-C=N-) group.
  • Properties: Schiff bases are known for metal-chelation capacity and antimicrobial activity. The target compound lacks this functionality but may share halogen-dependent bioactivity .
1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol
  • Structure : Complex bicyclic amine substituent.
  • Properties : The bulky substituent may limit solubility but enhance lipid membrane penetration, a trait absent in the simpler hydroxyethyl derivative .

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